Chlorambucil half mustard
CAS No.: 116505-53-4
VCID: VC0193292
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Chlorambucil, marketed under the brand name Leukeran, is a chemotherapy medication primarily used to treat chronic lymphocytic leukemia (CLL), Hodgkin lymphoma, and non-Hodgkin lymphoma . It is often favored for CLL treatment and is administered orally . Chlorambucil functions by preventing the formation of DNA and RNA, classifying it as an alkylating agent . The drug was first synthesized by Everett et al. and approved for medical use in the United States in 1957 . "Chlorambucil half mustard" is listed as a synonym for Chlorambucil . Chlorambucil is a nitrogen mustard derivative and alkylating agent used in veterinary medicine as an antineoplastic and immunosuppressant . It emerged from the derivatization of sulfur mustard gas, following observations of decreased white blood cell counts in military personnel exposed during World War I . Aromatic mustards like chlorambucil were introduced in the 1950s as less toxic alkylating agents that react with DNA more slowly and can be administered orally . Nitrogen mustards were first introduced in the clinic in 1946 . Aliphatic mustards were developed first, such as mechlorethamine hydrochloride (mustine hydrochloride), which is still used in the clinic today . Common side effects of Chlorambucil include bone marrow suppression, with potential long-term risks such as increased cancer risk, infertility, and allergic reactions . Use during pregnancy can harm the baby . Chlorambucil can also be used to treat non-Hodgkin lymphoma, Waldenström macroglobulinemia, polycythemia vera, trophoblastic neoplasms, and ovarian carcinoma, as well as autoimmune and inflammatory conditions like nephrotic syndrome . |
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CAS No. | 116505-53-4 |
Product Name | Chlorambucil half mustard |
Molecular Formula | C12H16ClNO2 |
Molecular Weight | 241.71 g/mol |
IUPAC Name | 4-[4-(2-chloroethylamino)phenyl]butanoic acid |
Standard InChI | InChI=1S/C12H16ClNO2/c13-8-9-14-11-6-4-10(5-7-11)2-1-3-12(15)16/h4-7,14H,1-3,8-9H2,(H,15,16) |
Standard InChIKey | JKJKVYIHGWHFSO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCCC(=O)O)NCCCl |
Canonical SMILES | C1=CC(=CC=C1CCCC(=O)O)NCCCl |
Purity | > 95% |
Synonyms | 4-[(2-Chloroethyl)amino]benzenebutanoic Acid; Chlorambucil Impurity |
PubChem Compound | 83907 |
Last Modified | Apr 15 2024 |
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